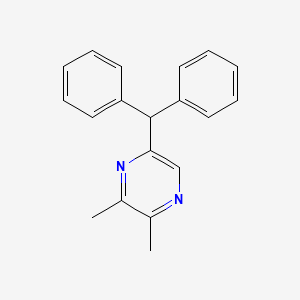
5-(Diphenylmethyl)-2,3-dimethylpyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Diphenylmethyl)-2,3-dimethylpyrazine is a heterocyclic organic compound that belongs to the pyrazine family Pyrazines are known for their aromatic properties and are commonly found in various natural and synthetic compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Diphenylmethyl)-2,3-dimethylpyrazine typically involves the reaction of 2,3-dimethylpyrazine with diphenylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production time. The use of microreactors can further enhance the efficiency and safety of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced using hydrogenation methods to yield the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Halogenated pyrazine derivatives.
科学研究应用
5-(Diphenylmethyl)-2,3-dimethylpyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
作用机制
The mechanism of action of 5-(Diphenylmethyl)-2,3-dimethylpyrazine involves its interaction with specific molecular targets. The diphenylmethyl group enhances its binding affinity to certain enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
2,3-Dimethylpyrazine: Lacks the diphenylmethyl group, resulting in different chemical properties and applications.
Diphenylmethylpyrazine: Similar structure but with variations in the substitution pattern on the pyrazine ring.
Uniqueness: 5-(Diphenylmethyl)-2,3-dimethylpyrazine stands out due to the presence of both the diphenylmethyl and dimethyl groups, which confer unique chemical stability and reactivity. This makes it a valuable compound for various synthetic and research applications .
属性
CAS 编号 |
143463-80-3 |
|---|---|
分子式 |
C19H18N2 |
分子量 |
274.4 g/mol |
IUPAC 名称 |
5-benzhydryl-2,3-dimethylpyrazine |
InChI |
InChI=1S/C19H18N2/c1-14-15(2)21-18(13-20-14)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19H,1-2H3 |
InChI 键 |
HDZFBWOPRSHTTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(N=C1C)C(C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















